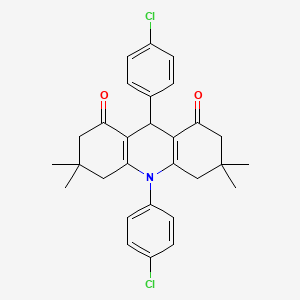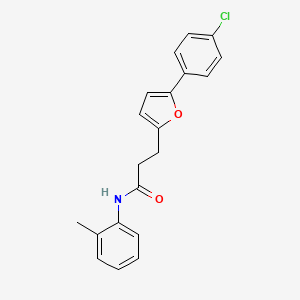
2-(7-Methoxy-2H-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-3-oxopropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7-Methoxy-2H-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-3-oxopropanenitrile is a complex organic compound that features a benzodioxole ring and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Methoxy-2H-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-3-oxopropanenitrile typically involves multi-step organic reactions. One possible route could involve the condensation of a benzodioxole derivative with a methoxyphenyl ketone under acidic or basic conditions, followed by nitrile formation through dehydration.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield methoxybenzaldehyde, while reduction could produce methoxyphenylamine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly for compounds targeting specific receptors or enzymes.
Industry: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-(7-Methoxy-2H-1,3-benzodioxol-5-yl)-3-phenyl-3-oxopropanenitrile: Lacks the methoxy group on the phenyl ring.
2-(7-Methoxy-2H-1,3-benzodioxol-5-yl)-3-(4-hydroxyphenyl)-3-oxopropanenitrile: Contains a hydroxy group instead of a methoxy group on the phenyl ring.
Uniqueness
The presence of both the benzodioxole and methoxyphenyl groups in 2-(7-Methoxy-2H-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-3-oxopropanenitrile may confer unique electronic and steric properties, making it distinct from similar compounds and potentially more effective in certain applications.
Properties
Molecular Formula |
C18H15NO5 |
|---|---|
Molecular Weight |
325.3 g/mol |
IUPAC Name |
2-(7-methoxy-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C18H15NO5/c1-21-13-5-3-11(4-6-13)17(20)14(9-19)12-7-15(22-2)18-16(8-12)23-10-24-18/h3-8,14H,10H2,1-2H3 |
InChI Key |
ZYBVECSLEHAFHK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(C#N)C2=CC3=C(C(=C2)OC)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-(3-methoxyphenyl)-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B11460152.png)
![3-[2-(8-Methoxy-1,2,3,4-tetrahydroquinolin-2-yl)ethyl]aniline](/img/structure/B11460164.png)

![(2E)-N-((1E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylene)-3-phenylacrylamide](/img/structure/B11460179.png)
![2-[(4-ethylphenyl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11460180.png)
![ethyl 7-(2-methoxyethyl)-2-oxo-6-(2-phenylbutanoylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11460187.png)
![N-{[5-({2-[3,5-Bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-YL]methyl}-4-nitrobenzamide](/img/structure/B11460192.png)

![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]naphthalene-1-carboxamide](/img/structure/B11460200.png)
![2-(2,4-Dimethoxyphenyl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B11460203.png)
![7-(3-chlorophenyl)-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11460211.png)
![Ethyl 6-tert-butyl-2-[(4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11460224.png)
![5-[(2-chlorophenyl)methylsulfanyl]-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B11460231.png)
![N'-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carbohydrazide](/img/structure/B11460240.png)
